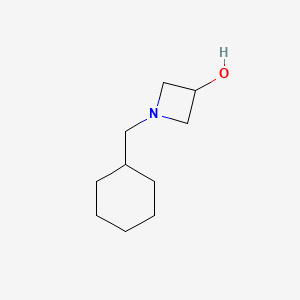

1-(Cyclohexylméthyl)azétidin-3-ol

Vue d'ensemble

Description

“1-(Cyclohexylmethyl)azetidin-3-ol” is a chemical compound . It is a derivative of azetidin-3-ol, which is a type of azetidine . Azetidines are a class of organic compounds that contain a four-membered ring with one nitrogen atom and three carbon atoms .

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Chemical Reactions Analysis

Azetidines are known to undergo various chemical reactions. For instance, when 1-t-butylazetidin-3-ol, 1-cyclohexylazetidin-3-ol, and 1-(a-methylbenzyl)-azetidin-3-ol were oxidized under similar conditions, the corresponding dimers were obtained almost exclusively .Mécanisme D'action

The mechanism of action of CMAA is not fully understood. However, it is known to interact with a range of biological targets, including enzymes, receptors, and transporters. CMAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the activity of the serotonin transporter (SERT), which is involved in the regulation of mood and behavior.

Biochemical and Physiological Effects

CMAA has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antinociceptive (pain-relieving) effects, as well as to reduce the risk of cardiovascular disease. It has also been shown to possess anxiolytic (anxiety-reducing) and antidepressant-like effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

CMAA is a useful tool for laboratory experiments due to its availability, low toxicity, and its ability to interact with a range of biological targets. However, its use is limited by its low solubility in aqueous solutions and its instability at high temperatures.

Orientations Futures

The potential future directions of CMAA research include further investigation of its mechanism of action and its potential therapeutic applications. Studies could also be conducted to investigate its effects on other biological targets, such as ion channels and enzymes involved in the metabolism of other drugs. Additionally, research could be conducted to investigate the potential synergistic effects of CMAA with other drugs, as well as its potential toxic effects.

Applications De Recherche Scientifique

Chimie peptidomimétique

Les dérivés de l'azétidine sont souvent utilisés comme des substituts d'acides aminés dans les peptidomimétiques. “1-(Cyclohexylméthyl)azétidin-3-ol” peut imiter la structure des peptides naturels et peut être incorporé dans les chaînes peptidiques pour étudier les interactions protéine-protéine, l'inhibition enzymatique et la liaison aux récepteurs . Cette application est cruciale dans le développement d'agents thérapeutiques capables d'interagir avec les systèmes biologiques de manière similaire aux peptides naturels.

Chimie médicinale

En chimie médicinale, les dérivés de l'azétidine servent d'intermédiaires précieux pour la synthèse de molécules pharmacologiquement actives. “this compound” pourrait être utilisé pour créer de nouveaux composés présentant des activités biologiques potentielles, telles que des propriétés antivirales, antibactériennes ou anticancéreuses .

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJPSTOCKUZDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

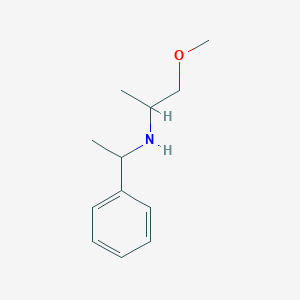

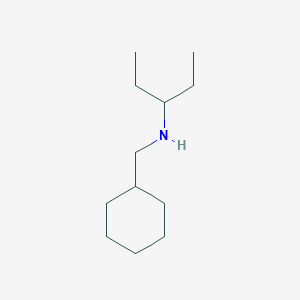

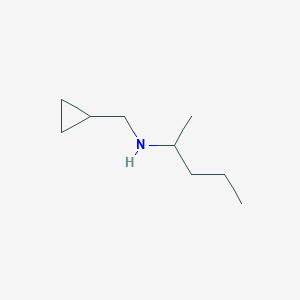

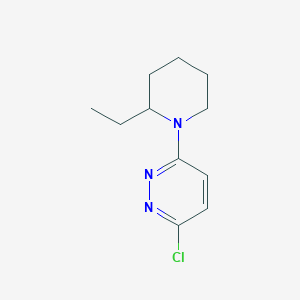

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1461487.png)

![(3-Methylbutan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1461490.png)

![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)

amine](/img/structure/B1461501.png)

![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)

![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)